molecular formula C13H19NO4 B4702651 2-(diethylamino)ethyl 3,4-dihydroxybenzoate

2-(diethylamino)ethyl 3,4-dihydroxybenzoate

Cat. No. B4702651
M. Wt: 253.29 g/mol
InChI Key: LLLCAAYKDZHGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethyl 3,4-dihydroxybenzoate, commonly known as DEAE, is a chemical compound that belongs to the group of organic compounds known as benzoic acid esters. DEAE is widely used in scientific research due to its unique biochemical and physiological effects.

Mechanism of Action

DEAE acts as a weak base and can form a salt with acids. The diethylaminoethyl group in DEAE can also act as a proton acceptor and a hydrogen bond donor. DEAE can interact with proteins and other biomolecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The mechanism of action of DEAE depends on the specific application and the properties of the biomolecules involved.
Biochemical and Physiological Effects
DEAE has a wide range of biochemical and physiological effects. It can interact with proteins and other biomolecules in various ways, which can affect their structure and function. DEAE can also affect the pH and ionic strength of biological systems, which can have an impact on cellular processes. DEAE has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

DEAE has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods without degradation. DEAE is also readily available and cost-effective. However, DEAE has some limitations for lab experiments. It can interact with biomolecules in unpredictable ways, which can affect the outcome of experiments. DEAE can also be toxic to cells at high concentrations, which can limit its use in some applications.

Future Directions

There are several future directions for the use of DEAE in scientific research. DEAE can be used to develop new pharmaceuticals with antioxidant and anti-inflammatory properties. DEAE can also be used to study the structure and function of proteins and other biomolecules. The use of DEAE in protein purification and chromatography procedures can be optimized to improve the efficiency and yield of these processes. DEAE can also be used in the development of new analytical techniques for the detection and quantification of biomolecules.
Conclusion
2-(Diethylamino)ethyl 3,4-dihydroxybenzoate is a versatile compound with a wide range of scientific research applications. Its unique biochemical and physiological effects make it a popular choice for protein purification, chromatography, and other lab experiments. DEAE has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, DEAE is a valuable tool for scientists and researchers in various fields of study.

Scientific Research Applications

DEAE has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of pharmaceuticals and other organic compounds. DEAE is also used as a buffer in biochemical and molecular biology experiments. It is a common ingredient in protein purification and chromatography procedures. DEAE can also be used as a pH indicator in analytical chemistry.

properties

IUPAC Name

2-(diethylamino)ethyl 3,4-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-3-14(4-2)7-8-18-13(17)10-5-6-11(15)12(16)9-10/h5-6,9,15-16H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLCAAYKDZHGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(diethylamino)ethyl 3,4-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
2-(diethylamino)ethyl 3,4-dihydroxybenzoate
Reactant of Route 3
Reactant of Route 3
2-(diethylamino)ethyl 3,4-dihydroxybenzoate
Reactant of Route 4
Reactant of Route 4
2-(diethylamino)ethyl 3,4-dihydroxybenzoate
Reactant of Route 5
Reactant of Route 5
2-(diethylamino)ethyl 3,4-dihydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(diethylamino)ethyl 3,4-dihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.